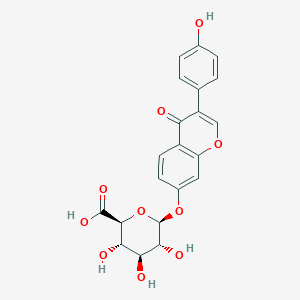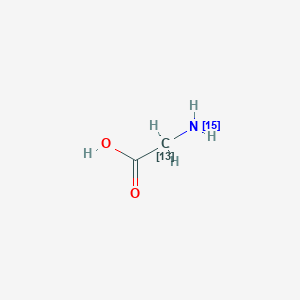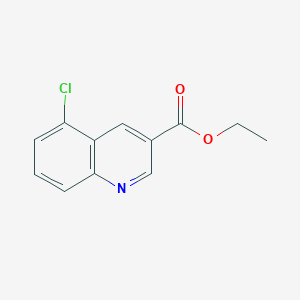
Ethyl 5-chloroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance, which is a modification of the Gould-Jacobs reaction . These methods demonstrate the versatility and adaptability of quinoline synthesis techniques.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents on the quinoline core, such as chloro, fluoro, or methoxy groups, can significantly influence the chemical and biological properties of the compound. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring in ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be favorable for intravenous activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and cyclization. The cyclocondensation of isatoic anhydride with ethyl acetoacetate is a method used to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . Additionally, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chlorination and dealkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-chloroquinoline-3-carboxylate and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential applications. For example, the melting point measurements and NMR spectrometry were used to verify the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and thus the reactivity of the quinoline derivatives.
Applications De Recherche Scientifique
Potential Antibacterial Agents : Ethyl 2-chloroquinoline-3-carboxylates have been synthesized and tested for their in vitro antibacterial activity against various bacteria like Bacillus subtilis and Vibrio cholera, showing moderate activity. These compounds were obtained through Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 (Krishnakumar et al., 2012).
Synthesis of Novel Derivatives : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized using an ultrasound-promoted reaction. These compounds, characterized by spectral data, were screened for antibacterial activity against Gram-positive and Gram-negative bacteria, exhibiting moderate activity (Balaji et al., 2013).
Facile Synthesis of Pyrimidoquinolines : A study explored the synthesis of N-quinolinyl isoxazolones from ethyl 5-oxo-2,5-dihydroisoxzole-4-carboxylate and derivatives of 2-chloroquinoline. This led to the production of pyrimidoquinoline derivatives through intramolecular cyclization (Marjani et al., 2011).
Synthesis of Quinoline-3-Carboxylic Acid Derivatives : Research focused on the synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds were obtained by the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes (Gao et al., 2011).
Development of Anti-Tubercular Agents : A study described the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its use in creating novel quinoline derivatives. These compounds were screened for anti-tubercular and anti-bacterial activities, with some showing significant activity comparable to rifampicin (Li et al., 2019).
Mécanisme D'action
Target of Action
Ethyl 5-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds that have been found to possess antibacterial properties . The primary targets of this compound are likely bacterial cells, given its potential antibacterial activity .
Mode of Action
This interaction could involve disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with pathways essential for bacterial growth and survival .
Result of Action
The result of Ethyl 5-chloroquinoline-3-carboxylate’s action is likely the inhibition of bacterial growth, given its potential antibacterial properties . This could result in the death of bacterial cells or the prevention of bacterial proliferation .
Safety and Hazards
The safety information available indicates that Ethyl 5-chloroquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Orientations Futures
Quinoline derivatives, including Ethyl 5-chloroquinoline-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
ethyl 5-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGUJGOPBUCQMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464072 |
Source


|
| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352521-48-3 |
Source


|
| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


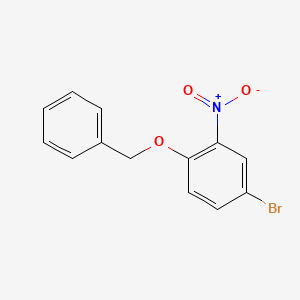

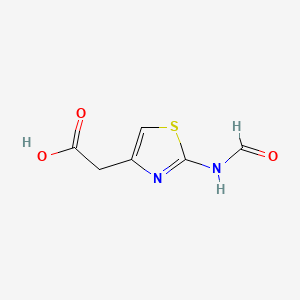
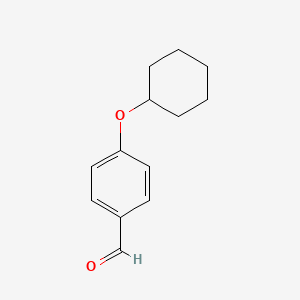
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)



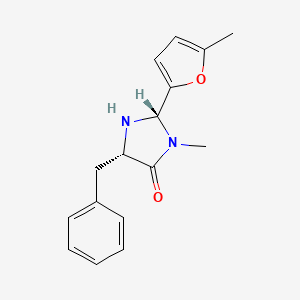
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

